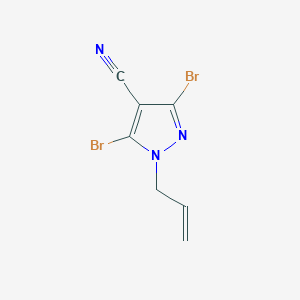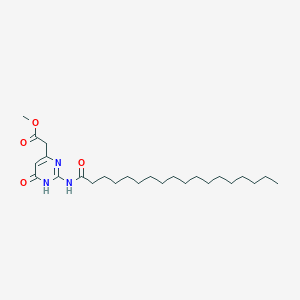![molecular formula C9H8ClN3O2S B12941380 Methyl 4-chloro-2-(methylthio)pyrrolo[2,1-f][1,2,4]triazine-7-carboxylate](/img/structure/B12941380.png)
Methyl 4-chloro-2-(methylthio)pyrrolo[2,1-f][1,2,4]triazine-7-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 4-chloro-2-(methylthio)pyrrolo[2,1-f][1,2,4]triazine-7-carboxylate is a heterocyclic compound that belongs to the pyrrolo[2,1-f][1,2,4]triazine family This compound is characterized by its unique structure, which includes a pyrrolo[2,1-f][1,2,4]triazine core substituted with a methylthio group at the 2-position, a chlorine atom at the 4-position, and a methyl ester group at the 7-position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-chloro-2-(methylthio)pyrrolo[2,1-f][1,2,4]triazine-7-carboxylate can be achieved through several synthetic routes. One common method involves the cyclization of pyrrole derivatives. For instance, the reaction of 4-chloro-2-(methylthio)pyrrole with appropriate reagents under controlled conditions can yield the desired compound . Another approach involves the use of bromohydrazone intermediates, which undergo cyclization to form the pyrrolo[2,1-f][1,2,4]triazine core .
Industrial Production Methods
Industrial production of this compound typically involves multi-step synthesis processes that are optimized for high yield and purity. Transition metal-mediated synthesis and rearrangement of pyrrolooxadiazines are some of the methods employed in large-scale production . The reaction conditions, such as temperature, solvent, and catalysts, are carefully controlled to ensure the efficiency and safety of the process.
化学反应分析
Types of Reactions
Methyl 4-chloro-2-(methylthio)pyrrolo[2,1-f][1,2,4]triazine-7-carboxylate undergoes various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the chlorine atom or to modify the ester group.
Substitution: The chlorine atom at the 4-position can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired transformation.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, amine-substituted derivatives, and reduced forms of the original compound
科学研究应用
Methyl 4-chloro-2-(methylthio)pyrrolo[2,1-f][1,2,4]triazine-7-carboxylate has a wide range of scientific research applications:
作用机制
The mechanism of action of Methyl 4-chloro-2-(methylthio)pyrrolo[2,1-f][1,2,4]triazine-7-carboxylate involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function . Additionally, it can interfere with cellular signaling pathways, leading to the modulation of various biological processes .
相似化合物的比较
Similar Compounds
Similar compounds include other pyrrolo[2,1-f][1,2,4]triazine derivatives, such as:
- 4-chloro-2-(methylthio)pyrrolo[1,2-f][1,2,4]triazine
- 4-aminopyrrolo[2,1-f][1,2,4]triazine
- 4-chloro-2-methylthiopyrimidine
Uniqueness
Methyl 4-chloro-2-(methylthio)pyrrolo[2,1-f][1,2,4]triazine-7-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
属性
分子式 |
C9H8ClN3O2S |
|---|---|
分子量 |
257.70 g/mol |
IUPAC 名称 |
methyl 4-chloro-2-methylsulfanylpyrrolo[2,1-f][1,2,4]triazine-7-carboxylate |
InChI |
InChI=1S/C9H8ClN3O2S/c1-15-8(14)6-4-3-5-7(10)11-9(16-2)12-13(5)6/h3-4H,1-2H3 |
InChI 键 |
RQFZUIXXJIEHAP-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)C1=CC=C2N1N=C(N=C2Cl)SC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![Benzoic acid, 3-[3-(2,5-difluorophenyl)-2-oxo-1-imidazolidinyl]-](/img/structure/B12941340.png)




![2-(3-Bromo-7-chloro-2-methylpyrazolo[1,5-a]pyrimidin-5-yl)acetic acid](/img/structure/B12941365.png)


![4,5-Dichloro-2-[(1H-1,2,4-triazol-1-yl)methyl]aniline](/img/structure/B12941395.png)
